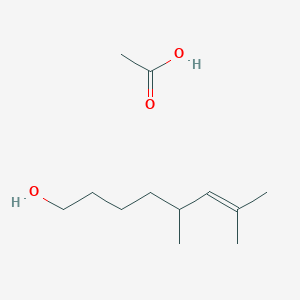
Acetic acid;5,7-dimethyloct-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5,7-dimethyloct-6-en-1-ol, also known as citronellyl acetate, is an organic compound with the molecular formula C12H22O2. It is a naturally occurring ester found in various essential oils, including citronella oil. This compound is widely used in the fragrance and flavor industries due to its pleasant floral and citrus-like aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, citronellyl acetate is produced by the hydrogenation of geraniol or nerol over a copper chromite catalyst. This method allows for the large-scale production of citronellyl acetate with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Citronellyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellal and other related compounds.
Reduction: Reduction of citronellyl acetate can yield citronellol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Citronellal, citronellic acid.
Reduction: Citronellol.
Substitution: Various esters and ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Citronellyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and as a component in perfumes, soaps, and cleaning products
Wirkmechanismus
The mechanism of action of citronellyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and interaction with cell membranes. Its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. Additionally, its insect repellent properties are thought to result from its ability to interfere with the olfactory receptors of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellol: An alcohol with a similar structure, used in fragrances and as an insect repellent.
Geraniol: Another alcohol with a similar structure, known for its rose-like scent and used in perfumes and flavorings.
Nerol: An isomer of geraniol, also used in fragrances and flavorings.
Uniqueness
Citronellyl acetate is unique due to its ester functional group, which imparts a distinct aroma compared to its alcohol counterparts. This esterification also enhances its stability and makes it more suitable for use in various industrial applications .
Eigenschaften
CAS-Nummer |
92037-76-8 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
acetic acid;5,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-9(2)8-10(3)6-4-5-7-11;1-2(3)4/h8,10-11H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
XYMVDAHEZYMRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCO)C=C(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


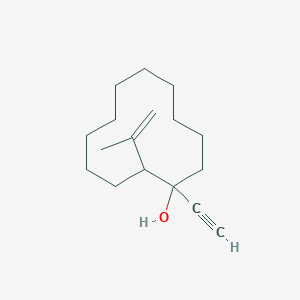
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)

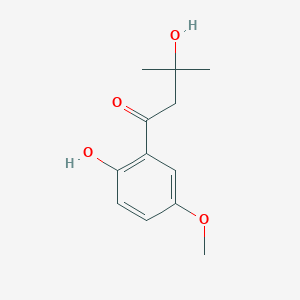
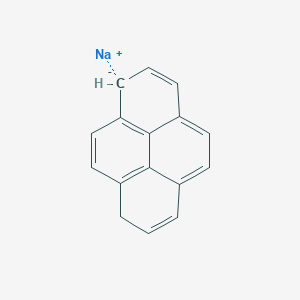
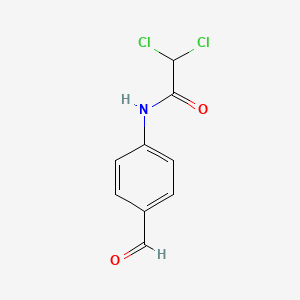
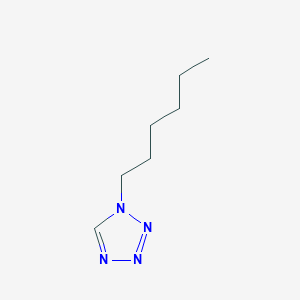
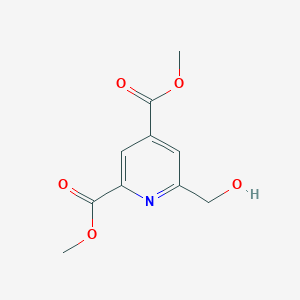
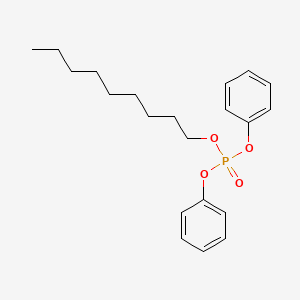
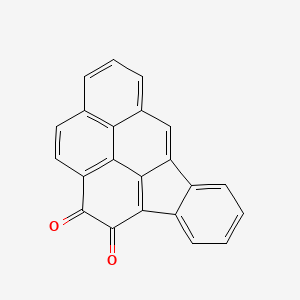
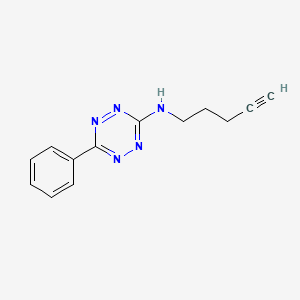
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
